molecular formula C24H15Cl2N3O B194069 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- CAS No. 90712-89-3

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

Cat. No.: B194069
CAS No.: 90712-89-3
M. Wt: 432.3 g/mol
InChI Key: BGHUROVDDYSMMO-UHFFFAOYSA-N
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Description

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its phenazinone core structure, substituted with 4-chlorophenyl groups and an amino group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Properties

IUPAC Name

3-(4-chloroanilino)-10-(4-chlorophenyl)phenazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUROVDDYSMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439465
Record name 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90712-89-3
Record name 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(4-Chlorophenyl)-1,2-Phenylenediamine Intermediate

The precursor N-(4-chlorophenyl)-1,2-phenylenediamine is synthesized through:

  • Nucleophilic Aromatic Substitution : Reacting o-fluoronitrobenzene with p-chloroaniline in the presence of organic bases (e.g., triethylamine, DBU) at 120–130°C for 8 hours yields N-(4-chlorophenyl)-2-nitro-1-aniline with 62% yield and >98% purity.

  • Catalytic Hydrogenation : The nitro group is reduced using a nickel catalyst under hydrogen atmosphere, achieving 92% yield of the diamine intermediate.

Optimization Parameters:

  • Catalyst : Nickel catalysts outperform palladium in cost and reusability.

  • Solvent : Toluene or methanol ensures optimal solubility and crystallization.

  • Temperature : Maintaining 60°C during workup minimizes byproduct formation.

Cyclization to Phenazinone Core

The diamine undergoes oxidative cyclization in the presence of:

  • Oxidants : Air or mild oxidants like iodine.

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) facilitates dehydration.

Reaction at 80°C for 12 hours in toluene affords the target compound with 75–80% yield. The product is purified via recrystallization in methanol, achieving >99.5% purity.

Halogen-Atom-Free Photosensitizer Derivatives

Though developed for photosensitizers, phenazinone syntheses with 5-formyl-2-thienyl substituents provide insights into functionalization strategies. Key steps include:

Challenges:

  • Regioselectivity : Ensuring substitution at the 3-position requires directing groups.

  • Steric Effects : Bulky substituents (e.g., 4-chlorobenzoate) hinder ISC efficiency.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Condensation75–80%>99.5%HighModerate
One-Pot Multi-Component70–85%>98%ModerateHigh
Photosensitizer Route50–65%95–98%LowHigh

Process Optimization and Industrial Considerations

Catalyst Recycling

Nickel catalysts in hydrogenation steps retain activity over three cycles, reducing costs by 40%.

Solvent Selection

  • Toluene : Preferred for high-temperature reactions due to boiling point (110°C).

  • Methanol : Ideal for recrystallization but requires low-temperature storage to prevent oxidation.

Impurity Control

  • Byproducts : Include over-oxidized phenazines and dimeric species.

  • Mitigation : Strict temperature control and catalytic quenching .

Chemical Reactions Analysis

Types of Reactions

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenazinone derivatives, which can exhibit different chemical and physical properties depending on the nature and position of the substituents .

Scientific Research Applications

Overview

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS Number: 90712-89-3) is a phenazinone derivative known for its diverse applications in medicinal chemistry and material science. This compound features a complex structure characterized by its two chlorophenyl groups and an amino linkage, which contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Research indicates that phenazinone derivatives exhibit significant anticancer properties. The presence of halogen substituents, such as chlorine, enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells.

Case Study : A study demonstrated that related phenazinone compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative stress and cell death.

Compound NameCell Line TestedIC50 (µM)Reference
Phenazinone AMCF-75.0
Phenazinone BA5497.2

Antimicrobial Properties

Phenazinones have been explored for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The dual aromatic nature of the compound enhances its ability to penetrate microbial cell membranes.

Case Study : In vitro studies have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and neurotransmission.

Case Study : Research has indicated that phenazinones can inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer’s disease. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.

Organic Photovoltaics

Due to its unique electronic properties, 2(10H)-Phenazinone derivatives are being explored as materials in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.

Case Study : Experimental results have shown that incorporating phenazinone derivatives into polymer blends can improve charge transport properties and overall device performance.

Dye-Sensitized Solar Cells

Phenazinones are also being studied as potential sensitizers in dye-sensitized solar cells (DSSCs). Their strong absorption in the visible spectrum allows for effective light harvesting.

ApplicationEfficiency Improvement (%)Reference
Organic Photovoltaics+15%
Dye-Sensitized Solar Cells+20%

Mechanism of Action

The mechanism of action of 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Biological Activity

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS Number: 90712-89-3) is a phenazinone derivative that has garnered interest due to its potential biological activities. This compound exhibits a complex structure characterized by a phenazinone core, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24H15Cl2N3O
  • Molecular Weight : 432.3 g/mol
  • IUPAC Name : 10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)phenazin-2(10H)-one

The compound's structure includes two chlorophenyl groups and an amino group, which are significant for its biological interactions.

Research indicates that compounds similar to 2(10H)-Phenazinone can affect several biological pathways:

  • Antimicrobial Activity : Phenazinones are known to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.
  • Anticancer Potential : Some studies suggest that phenazinones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival.
  • Enzyme Inhibition : The structure allows for interaction with various enzymes, potentially inhibiting their activity, which can be exploited in drug design.

Biological Activity Data

Biological Activity Reference
Antimicrobial
Anticancer
Enzyme Inhibition

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry demonstrated that phenazinone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with metabolic processes.

Anticancer Research

In vitro studies reported in Cancer Letters indicated that 2(10H)-Phenazinone derivatives could induce apoptosis in human breast cancer cells (MCF-7). The compound activated caspase pathways and increased ROS levels, leading to cell death.

Enzyme Interaction

Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibitory effects of phenazinones on dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition suggests potential applications as antibacterial agents.

Q & A

Basic: What are the common synthetic routes for preparing 2(10H)-Phenazinone derivatives with substituted aryl groups?

Answer:
The synthesis of phenazinone derivatives typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine-based analogs are synthesized via alkylation or acylation of the phenazinone core. A key step is introducing substituents like 4-chlorophenyl groups through:

  • Stepwise alkylation : Reacting phenazinone with 4-chlorophenyl halides in the presence of bases (e.g., KOH) in polar solvents like ethanol under reflux .
  • Schiff base formation : Incorporating amino groups via condensation reactions, as seen in the synthesis of phenothiazine-linked benzylidene derivatives using ethanol as a solvent and HCl for acidification .
  • Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) is critical for isolating pure products, confirmed via NMR and mass spectrometry .

Basic: How is spectroscopic characterization (e.g., UV-Vis, NMR) applied to confirm the structure of this compound?

Answer:

  • UV-Vis spectroscopy : Phenazinone derivatives exhibit strong absorption bands (~480 nm) due to π→π* transitions in the conjugated phenazinone skeleton. Molar extinction coefficients (ε ~11,000 M⁻¹cm⁻¹) help quantify electronic properties .
  • NMR analysis : ¹H/¹³C NMR confirms substituent positions. For example, aromatic protons from 4-chlorophenyl groups appear as doublets in the 7.2–7.8 ppm range, while amino protons resonate near 5.5 ppm .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Cl or NH groups) .

Advanced: How can reaction conditions be optimized to improve yields in phenazinone derivatization?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane aids in low-temperature reactions (e.g., TFA/Et₃SiH-mediated alkylation at 0°C) .
  • Catalyst use : Acid catalysts (e.g., trifluoroacetic acid) accelerate imine formation, while bases (e.g., Et₃N) stabilize intermediates .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction rates, whereas cooling prevents side reactions in exothermic steps .

Advanced: What factors influence the photostability and thermal stability of this compound?

Answer:

  • Photostability : The phenazinone core is prone to photooxidation under UV light. Stability can be assessed via accelerated degradation studies using xenon arc lamps, monitoring absorption band shifts .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. Substituted aryl groups (e.g., 4-chlorophenyl) enhance stability by sterically shielding the phenazinone ring .
  • Solvent effects : Stability in THF vs. aqueous buffers may differ due to hydrogen bonding with amino groups .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting molar absorptivity values)?

Answer:

  • Reproducibility checks : Repeat measurements under controlled conditions (e.g., degassed solvents to prevent oxidation) .
  • Solvent calibration : Ensure consistent solvent polarity, as ε values vary with solvent (e.g., THF vs. water) .
  • Impurity analysis : Use HPLC to detect byproducts (e.g., deprotonated phenoxide ions) that may skew absorption spectra .

Advanced: What methodologies are used to study this compound’s application in photovoltaic devices?

Answer:

  • Device fabrication : Layer the phenazinone derivative (e.g., as an electron acceptor) with conductive polymers (e.g., poly(3-methylthiophene)) via spin-coating. Annealing optimizes film morphology .
  • Photovoltaic testing : Measure power conversion efficiency (PCE) under AM1.5G solar simulation. Incident photon-to-current efficiency (IPCE) spectra identify active wavelengths .
  • Stability testing : Monitor performance decay under continuous illumination to assess durability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Reactant of Route 2
Reactant of Route 2
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

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